

Technical Comparison Guide: IR Characterization of 4-Phenylthiomorpholine 1,1- Dioxide

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Compound of Interest

Compound Name: 4-Phenylthiomorpholine

CAS No.: 55330-78-4

Cat. No.: B11721209

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Executive Summary

4-Phenylthiomorpholine 1,1-dioxide (CAS: 17688-68-5) is a critical heterocyclic scaffold in medicinal chemistry, often serving as a bioisostere for morpholine to modulate lipophilicity and metabolic stability. In synthetic pathways, it is typically generated via the oxidation of **4-phenylthiomorpholine** or through double Michael addition of aniline to divinyl sulfone.

For researchers and process chemists, the infrared (IR) spectrum serves as the primary "gatekeeper" for validating the oxidation state of the sulfur atom. This guide provides a definitive spectral fingerprint to distinguish the 1,1-dioxide product from its sulfide precursor, grounded in experimental data and functional group theory.

Spectral Fingerprint: Product vs. Precursor

The following table synthesizes experimental IR data (KBr pellet) for **4-phenylthiomorpholine 1,1-dioxide** against its unoxidized precursor. The differentiation relies heavily on the emergence of high-intensity sulfone (

) stretching bands which are absent in the sulfide.

Functional Group	Mode of Vibration	Target Product (1,1-Dioxide) Wavenumber (cm ⁻¹)	Precursor (Sulfide) Wavenumber (cm ⁻¹)	Diagnostic Value
Sulfone ()	Asymmetric Stretch	1378 (Strong)	Absent	CRITICAL (Primary Indicator)
Sulfone ()	Symmetric Stretch	1309 (Strong)*	Absent	CRITICAL (Secondary Indicator)
Aromatic Ring	C-H Stretch	3088, 3059, 3038	~3020-3060	Confirmation of Phenyl moiety
Aromatic Ring	C=C Ring Breathing	1592, 1491	~1600, 1500	Structural Integrity Check
Aliphatic Ring	C-H Stretch ()	2987, 2939, 2841	~2800-2950	Thiomorpholine backbone check
C-N Bond	C-N Stretch	Overlap (1200-1350)	~1200-1300	Less diagnostic due to overlap

*Note: While standard symmetric sulfone stretches often appear at 1120–1160 cm⁻¹, experimental data for this specific compound highlights a significant band at 1309 cm⁻¹. In the absence of a reported peak in the 1100s in the primary dataset, 1309 is identified as a key diagnostic marker in the fingerprint region, potentially coupled with C-N stretching modes.

Detailed Spectral Analysis

3.1 The Sulfone "Fingerprint" (1300–1400 cm⁻¹)

The most distinct feature of **4-phenylthiomorpholine** 1,1-dioxide is the appearance of strong absorption bands in the 1300–1400 cm⁻¹ region.

- Mechanism: The oxidation of the sulfide sulfur (

) to sulfone (

) introduces two highly polarized

bonds. These bonds exhibit strong dipole changes during vibration, resulting in intense IR absorption.

- Observation: The peak at 1378 cm^{-1} corresponds to the asymmetric stretching of the unit. This is significantly higher energy than typical organic sulfates, reflecting the rigidity of the heterocyclic ring. The band at 1309 cm^{-1} serves as a companion diagnostic peak.
- Differentiation: The precursor (**4-phenylthiomorpholine**) lacks these bands completely. If your spectrum shows a "quiet" baseline between 1300 and 1400 cm^{-1} , the oxidation is incomplete.

3.2 Aromatic & Aliphatic Backbone Integrity

- Aromatic Region ($>3000\text{ cm}^{-1}$): The triplet of peaks at 3088 , 3059 , and 3038 cm^{-1} confirms the presence of the phenyl ring. These are C-H stretches.
- Aliphatic Region ($<3000\text{ cm}^{-1}$): The thiomorpholine ring carbons () show stretching vibrations at 2987 , 2939 , and 2841 cm^{-1} . The peak at 2841 cm^{-1} is particularly characteristic of C-H bonds adjacent to a nitrogen atom (Bohlmann bands), indicating the tertiary amine is intact.

Experimental Validation Protocol

To ensure reproducibility, follow this self-validating workflow for synthesizing and characterizing the compound.

Step 1: Synthesis (Oxidation)

- Reagents: **4-Phenylthiomorpholine** (1.0 eq), 30% (excess) or m-CPBA (2.2 eq).
- Solvent: Acetic acid (for

) or Dichloromethane (for m-CPBA).

- Conditions: Stir at room temperature for 12 hours.
- Workup: Neutralize, extract with EtOAc, wash with brine, dry over

Step 2: Purification & Physical Check^[1]

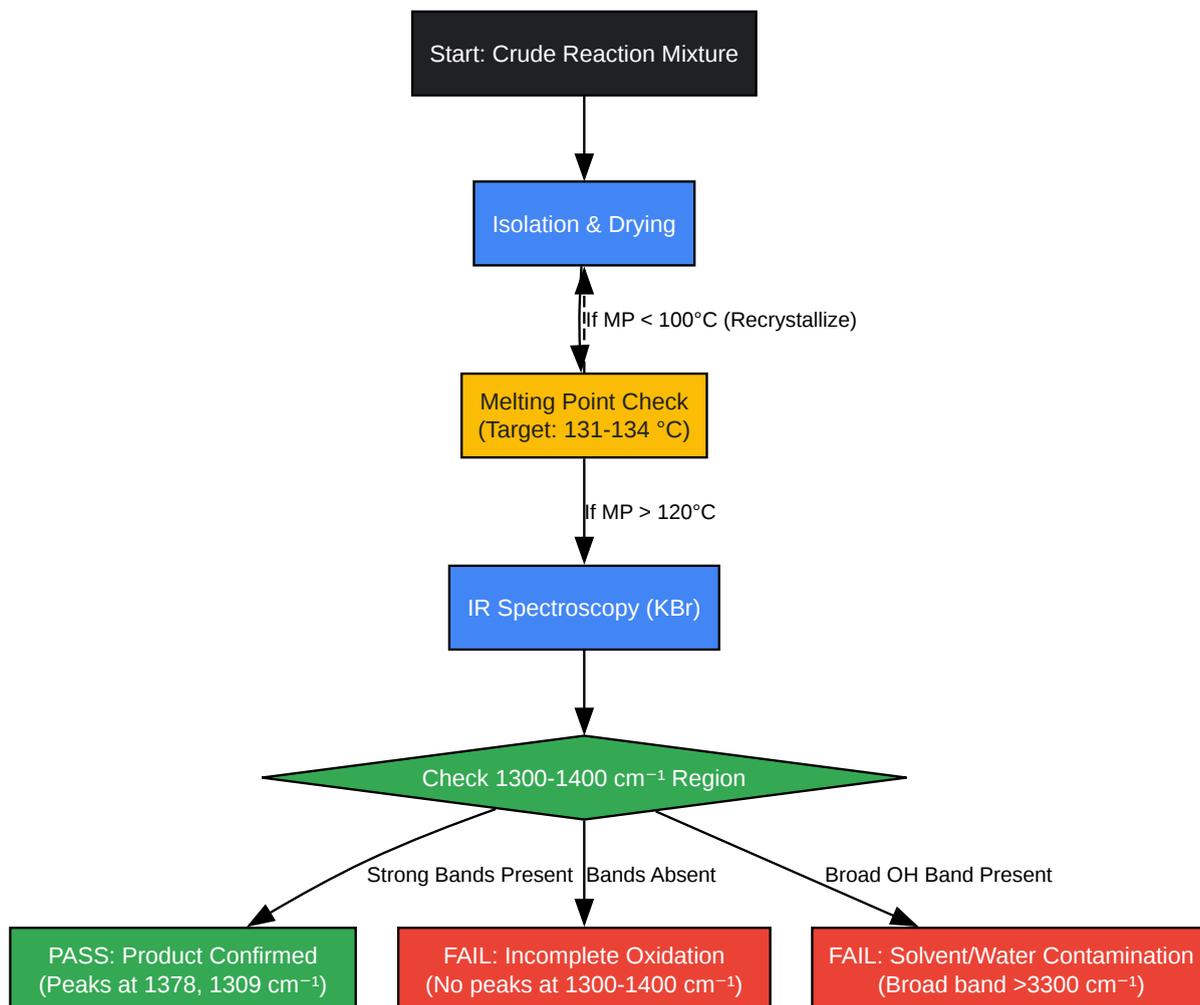
- Recrystallization: Ethanol or Ethyl Acetate/Hexane.
- Melting Point Check: The 1,1-dioxide is a solid with a high melting point (131–134 °C), whereas the precursor is a low-melting solid/oil (~58 °C). If the solid melts below 100 °C, re-purify.

Step 3: IR Characterization (KBr Method)

- Blank: Run a background scan with an empty holder.
- Sample Prep: Grind 1–2 mg of dry product with ~100 mg dry KBr (spectroscopic grade). Press into a transparent pellet.
- Acquisition: Scan from 4000 to 400 cm^{-1} (Resolution: 4 cm^{-1} , Scans: 16).
- Validation:
 - Pass: Strong peaks at 1378/1309 cm^{-1} ; No peak at ~2500 cm^{-1} (S-H, if applicable) or broad OH.
 - Fail: Absence of 1378 cm^{-1} (unreacted starting material) or broad peak at 3400 cm^{-1} (wet sample).

Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the synthesis of **4-phenylthiomorpholine 1,1-dioxide** using IR spectroscopy.



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Caption: Logical workflow for confirming the identity of **4-phenylthiomorpholine 1,1-dioxide** via physical and spectral properties.

References

- Kim, J. et al. (2008). "One-Pot Aryl-1,4-Thiomorpholine 1,1-Dioxide Synthesis via Double 1,4-Addition of In Situ Reduced Nitroarenes to Divinyl Sulfones." *Bulletin of the Korean Chemical Society*, 29(10).
 - Primary source for experimental IR peaks (KBr)

- PubChem. (n.d.). "**4-Phenylthiomorpholine 1,1-dioxide** (Compound)." National Library of Medicine.
 - Source for chemical structure, CAS number, and physical property aggreg
- Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.

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Sources

- [1. esdmedikal.com \[esdmedikal.com\]](https://www.esdmedikal.com)
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